Cas no 1379338-30-3 ((5-Bromo-2-cyclopropylthiazol-4-yl)methanol)
(5-Bromo-2-cyclopropylthiazol-4-yl)methanol Chemical and Physical Properties
Names and Identifiers
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- (5-Bromo-2-cyclopropylthiazol-4-yl)methanol
- (5-bromo-2-cyclopropyl-1,3-thiazol-4-yl)methanol
- 1379338-30-3
- SCHEMBL24676025
- EN300-7427994
-
- Inchi: 1S/C7H8BrNOS/c8-6-5(3-10)9-7(11-6)4-1-2-4/h4,10H,1-3H2
- InChI Key: OVCYSIDJQRLXNJ-UHFFFAOYSA-N
- SMILES: BrC1=C(CO)N=C(C2CC2)S1
Computed Properties
- Exact Mass: 232.95100g/mol
- Monoisotopic Mass: 232.95100g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 61.4Ų
(5-Bromo-2-cyclopropylthiazol-4-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7427994-0.05g |
(5-bromo-2-cyclopropyl-1,3-thiazol-4-yl)methanol |
1379338-30-3 | 95% | 0.05g |
$162.0 | 2024-05-24 | |
| Enamine | EN300-7427994-0.1g |
(5-bromo-2-cyclopropyl-1,3-thiazol-4-yl)methanol |
1379338-30-3 | 95% | 0.1g |
$241.0 | 2024-05-24 | |
| Enamine | EN300-7427994-0.25g |
(5-bromo-2-cyclopropyl-1,3-thiazol-4-yl)methanol |
1379338-30-3 | 95% | 0.25g |
$347.0 | 2024-05-24 | |
| Enamine | EN300-7427994-0.5g |
(5-bromo-2-cyclopropyl-1,3-thiazol-4-yl)methanol |
1379338-30-3 | 95% | 0.5g |
$546.0 | 2024-05-24 | |
| Enamine | EN300-7427994-1.0g |
(5-bromo-2-cyclopropyl-1,3-thiazol-4-yl)methanol |
1379338-30-3 | 95% | 1.0g |
$699.0 | 2024-05-24 | |
| Enamine | EN300-7427994-2.5g |
(5-bromo-2-cyclopropyl-1,3-thiazol-4-yl)methanol |
1379338-30-3 | 95% | 2.5g |
$1370.0 | 2024-05-24 | |
| Enamine | EN300-7427994-5.0g |
(5-bromo-2-cyclopropyl-1,3-thiazol-4-yl)methanol |
1379338-30-3 | 95% | 5.0g |
$2028.0 | 2024-05-24 | |
| Enamine | EN300-7427994-10.0g |
(5-bromo-2-cyclopropyl-1,3-thiazol-4-yl)methanol |
1379338-30-3 | 95% | 10.0g |
$3007.0 | 2024-05-24 | |
| Aaron | AR028K3L-50mg |
(5-bromo-2-cyclopropyl-1,3-thiazol-4-yl)methanol |
1379338-30-3 | 95% | 50mg |
$248.00 | 2025-02-16 | |
| Aaron | AR028K3L-100mg |
(5-bromo-2-cyclopropyl-1,3-thiazol-4-yl)methanol |
1379338-30-3 | 95% | 100mg |
$357.00 | 2025-02-16 |
(5-Bromo-2-cyclopropylthiazol-4-yl)methanol Related Literature
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
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Bruce Parkinson Energy Environ. Sci., 2010,3, 509-511
Additional information on (5-Bromo-2-cyclopropylthiazol-4-yl)methanol
Introduction to (5-Bromo-2-cyclopropylthiazol-4-yl)methanol (CAS No. 1379338-30-3)
(5-Bromo-2-cyclopropylthiazol-4-yl)methanol, identified by its CAS number 1379338-30-3, is a significant compound in the realm of chemical and pharmaceutical research. This compound belongs to the thiazole derivatives, a class of heterocyclic compounds that have garnered considerable attention due to their diverse biological activities and potential applications in medicinal chemistry.
The structural framework of (5-Bromo-2-cyclopropylthiazol-4-yl)methanol consists of a thiazole core substituted with a bromine atom at the 5-position and a cyclopropyl group at the 2-position, with a hydroxymethyl group (-CH₂OH) attached to the 4-position of the thiazole ring. This unique arrangement of functional groups makes it a versatile scaffold for further chemical modifications and biological evaluations.
In recent years, thiazole derivatives have been extensively studied for their pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities. The presence of the bromine atom in (5-Bromo-2-cyclopropylthiazol-4-yl)methanol enhances its reactivity, allowing for various synthetic transformations that can be exploited in drug development. Additionally, the cyclopropyl group contributes to the steric properties of the molecule, which can influence its binding affinity to biological targets.
One of the most compelling aspects of (5-Bromo-2-cyclopropylthiazol-4-yl)methanol is its potential in oncology research. Thiazole derivatives have shown promise as inhibitors of kinases and other enzymes involved in cancer cell proliferation. The hydroxymethyl group provides a site for further functionalization, enabling the design of molecules with enhanced potency and selectivity against cancer-related pathways. Recent studies have highlighted the importance of thiazole-based compounds in targeting tyrosine kinases, which are critical in signal transduction pathways that drive tumor growth and metastasis.
Moreover, the compound's structural features make it an attractive candidate for developing novel antimicrobial agents. Antibiotic resistance is a growing global health concern, and innovative strategies are needed to combat this challenge. Thiazole derivatives have demonstrated efficacy against various bacterial strains, including multidrug-resistant pathogens. The bromine substituent in (5-Bromo-2-cyclopropylthiazol-4-yl)methanol may play a role in disrupting bacterial cell wall synthesis or inhibiting essential metabolic processes, thereby contributing to its antimicrobial activity.
The synthesis of (5-Bromo-2-cyclopropylthiazol-4-yl)methanol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the bromine atom typically involves halogenation reactions, while the cyclopropyl group can be incorporated through cyclization or alkylation processes. The final step involves the addition of the hydroxymethyl group, which can be achieved through reduction or nucleophilic substitution reactions.
In academic research, (5-Bromo-2-cyclopropylthiazol-4-yl)methanol has been utilized as a building block for more complex derivatives with tailored biological activities. Researchers have explored its potential in developing kinase inhibitors by modifying the substituents on the thiazole ring or introducing additional functional groups that enhance binding affinity. These modifications have led to promising candidates for preclinical testing in cancer models.
The compound's role in drug discovery extends beyond oncology. Its structural motifs have been explored in the development of anti-inflammatory agents, where thiazole derivatives have shown efficacy in modulating inflammatory pathways. The hydroxymethyl group provides a handle for further derivatization, allowing chemists to design molecules that interact selectively with inflammatory mediators.
Recent advances in computational chemistry have also facilitated the study of (5-Bromo-2-cyclopropylthiazol-4-yl)methanol. Molecular modeling techniques have been employed to predict binding interactions between this compound and biological targets, providing insights into its mechanism of action. These computational studies have complemented experimental efforts, guiding the design of more effective derivatives with improved pharmacokinetic properties.
The pharmaceutical industry has taken note of the potential of thiazole derivatives like (5-Bromo-2-cyclopropylthiazol-4-yl)methanol. Several companies are actively engaged in synthesizing and evaluating thiazole-based compounds for various therapeutic applications. Collaborative efforts between academia and industry have accelerated progress in identifying lead compounds that show promise in preclinical studies.
In conclusion, (5-Bromo-2-cyclopropylthiazol-4-yl)methanol (CAS No. 1379338-30-3) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable scaffold for developing drugs targeting cancer, inflammation, and infections. Ongoing studies continue to uncover new applications for this compound, underscoring its importance in advancing therapeutic strategies.
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